molecular formula C19H20FN5O2S B12156364 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2-fluorophen yl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2-fluorophen yl)acetamide

Cat. No.: B12156364
M. Wt: 401.5 g/mol
InChI Key: XUAUSVVIKDWXDO-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a triazole ring, a phenyl group, and a fluorinated acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The triazole ring is then functionalized with a thiol group, which can be introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

    Acetamide Formation: The final step involves the coupling of the fluorophenyl acetamide with the functionalized triazole derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or alkylated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore can be explored. Its triazole ring is known for bioactivity, and the fluorinated acetamide moiety can enhance binding affinity and metabolic stability.

Medicine

Medicinally, this compound could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the triazole ring and the fluorinated acetamide group are features commonly found in bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-fluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could interact with metal ions or other biomolecules, while the fluorinated acetamide group could enhance binding through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-chlorophenyl)acetamide
  • 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-bromophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-fluorophenyl)acetamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Properties

Molecular Formula

C19H20FN5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H20FN5O2S/c1-12(2)27-14-7-5-6-13(10-14)18-23-24-19(25(18)21)28-11-17(26)22-16-9-4-3-8-15(16)20/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

XUAUSVVIKDWXDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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